molecular formula C34H33N5O B12011214 11-{4-[2-(diphenylmethoxy)ethyl]piperazin-1-yl}-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile

11-{4-[2-(diphenylmethoxy)ethyl]piperazin-1-yl}-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B12011214
M. Wt: 527.7 g/mol
InChI Key: NZSIVEQRYFXJQG-UHFFFAOYSA-N
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Description

11-{4-[2-(diphenylmethoxy)ethyl]piperazin-1-yl}-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a piperazine ring, a diphenylmethoxy group, and a cyclopenta[4,5]pyrido[1,2-a]benzimidazole core, making it a unique and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-{4-[2-(diphenylmethoxy)ethyl]piperazin-1-yl}-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.

    Cyclization: The intermediate product is then cyclized to form the cyclopenta[4,5]pyrido[1,2-a]benzimidazole core.

    Introduction of the piperazine ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the intermediate compound.

    Attachment of the diphenylmethoxy group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

11-{4-[2-(diphenylmethoxy)ethyl]piperazin-1-yl}-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

11-{4-[2-(diphenylmethoxy)ethyl]piperazin-1-yl}-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of cancer, infectious diseases, and neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 11-{4-[2-(diphenylmethoxy)ethyl]piperazin-1-yl}-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Compounds with similar core structures but different substituents.

    Piperazine derivatives: Compounds containing the piperazine ring with various functional groups.

    Diphenylmethoxy derivatives: Compounds with the diphenylmethoxy group attached to different core structures.

Uniqueness

11-{4-[2-(diphenylmethoxy)ethyl]piperazin-1-yl}-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to its combination of the benzimidazole core, piperazine ring, and diphenylmethoxy group. This unique structure contributes to its diverse biological activities and potential therapeutic applications, making it a valuable compound for scientific research.

Properties

Molecular Formula

C34H33N5O

Molecular Weight

527.7 g/mol

IUPAC Name

16-[4-(2-benzhydryloxyethyl)piperazin-1-yl]-1,8-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,8,10,15-hexaene-10-carbonitrile

InChI

InChI=1S/C34H33N5O/c35-24-29-27-14-9-15-28(27)34(39-31-17-8-7-16-30(31)36-33(29)39)38-20-18-37(19-21-38)22-23-40-32(25-10-3-1-4-11-25)26-12-5-2-6-13-26/h1-8,10-13,16-17,32H,9,14-15,18-23H2

InChI Key

NZSIVEQRYFXJQG-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C3=NC4=CC=CC=C4N3C(=C2C1)N5CCN(CC5)CCOC(C6=CC=CC=C6)C7=CC=CC=C7)C#N

Origin of Product

United States

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